N-Isopropyl-M-toluidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8(2)11-10-6-4-5-9(3)7-10/h4-8,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDKJXXPUDSVMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402323 | |

| Record name | 3-Methyl-N-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10219-26-8 | |

| Record name | 3-Methyl-N-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ISOPROPYL-M-TOLUIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Isopropyl-M-toluidine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of N-Isopropyl-M-toluidine, a substituted aromatic amine. The information is curated for professionals in research and development, offering detailed data, experimental protocols, and structural visualizations to support laboratory and developmental applications.

Core Chemical and Physical Properties

This compound, with the CAS number 10219-26-8, is a derivative of m-toluidine.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for experimental and computational applications.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N | [1][2] |

| Molecular Weight | 149.23 g/mol | [1] |

| IUPAC Name | 3-methyl-N-propan-2-ylaniline | [1] |

| CAS Number | 10219-26-8 | [1][2] |

| Monoisotopic Mass | 149.120449483 Da | [1][2] |

| Topological Polar Surface Area | 12 Ų | [1][2] |

| Complexity | 109 | [1][2] |

| Rotatable Bond Count | 2 | [2] |

| Heavy Atom Count | 11 | [2] |

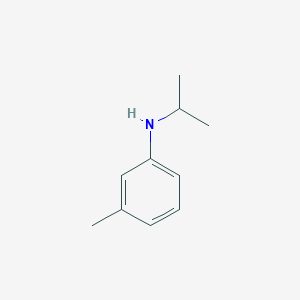

Chemical Structure

The structure of this compound consists of a benzene ring substituted with a methyl group at the meta position and an isopropylamino group.

-

SMILES: CC1=CC(=CC=C1)NC(C)C

-

InChI: InChI=1S/C10H15N/c1-8(2)11-10-6-4-5-9(3)7-10/h4-8,11H,1-3H3[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-alkyl-m-toluidines is through the alkylation of m-toluidine.[3] The following protocol is adapted from established procedures for similar compounds.[3]

Materials:

-

m-Toluidine

-

Isopropyl iodide

-

10% Sodium hydroxide solution

-

Benzene (or another suitable organic solvent)

-

Anhydrous potassium hydroxide flakes

-

Sealed reaction vessel (e.g., pressure bottle)

Procedure:

-

In a sealed reaction vessel, combine m-toluidine and a molar equivalent of isopropyl iodide.

-

To facilitate the reaction, gently warm the sealed vessel in a water bath to 70-80°C. The reaction may require several days to reach completion.[3]

-

After the reaction period, cool the vessel and carefully open it.

-

Liberate the free amine by adding a 10% sodium hydroxide solution with vigorous shaking. An ethereal solvent may be added to aid in extraction.

-

Perform a steam distillation on the resulting milky suspension. Collect approximately 2 liters of distillate for a 0.3 mole scale reaction.[3]

-

Saturate the distillate with sodium chloride and extract it with three portions of benzene.

-

Dry the combined benzene extracts overnight with flaked potassium hydroxide.

-

Decant the dried solution and remove the benzene by distillation.

-

Distill the remaining crude product under reduced pressure to obtain pure this compound.

Analytical Methods for Characterization

The purity and identity of this compound can be determined using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

1. Gas Chromatography-Mass Spectrometry (GC-MS):

This method is suitable for the sensitive and selective quantification of this compound, especially at low concentrations.

-

Sample Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like dichloromethane. Create working standards by serial dilution.

-

GC Conditions (Example):

-

Column: A suitable capillary column for aromatic amines.

-

Oven Temperature Program: Start at 100 °C (hold for 1 min), ramp to 250 °C at 15 °C/min, and hold for 2 minutes.[4]

-

Injector and Detector Temperature: 250 °C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Scan Range: A suitable mass range to detect the molecular ion and characteristic fragments of this compound.

-

2. High-Performance Liquid Chromatography (HPLC-UV):

HPLC-UV is a cost-effective method for routine quality control and quantification.

-

Mobile Phase: A mixture of acetonitrile and water with a suitable buffer, such as ammonium formate or sodium phosphate.[5]

-

Column: A reversed-phase column, such as a C18 column. For isomer separation, specialized columns like Primesep 200 can be used.[5]

-

Detection: UV detection at a wavelength around 250 nm.[5]

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2]

GHS Hazard Statements: H302, H315, H319, H335.[1]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]

-

Handle the substance in a well-ventilated area or under a chemical fume hood.[6]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

-

Wash hands thoroughly after handling.[6]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

Visualizations

The following diagrams illustrate the chemical structure and a general workflow for the synthesis of this compound.

Caption: Chemical structure of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. This compound | C10H15N | CID 4357757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. HPLC Method for Separation of Toluidine Isomers on Primesep 200 Coulmn | SIELC Technologies [sielc.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Characteristics of N-Isopropyl-M-toluidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key physical characteristics of N-Isopropyl-M-toluidine (CAS No: 10219-26-8). The information herein is intended to support research, development, and quality control activities where this compound is utilized. All quantitative data is presented in a structured format for ease of reference, and detailed experimental protocols for determining these properties are provided.

Core Physical and Chemical Properties

This compound, also known as N-isopropyl-3-methylaniline, is an aromatic amine.[1] Its physical state and behavior are dictated by a combination of its molecular structure, including the presence of a secondary amine group and the aromatic ring. These features influence its intermolecular forces, such as van der Waals forces and the capacity for hydrogen bonding, which in turn determine its macroscopic physical properties.[2][3]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₅N[1][4] |

| Molecular Weight | 149.23 g/mol [1][4] |

| Boiling Point | Not explicitly found for the meta isomer. Isomeric compounds have boiling points in the range of 199-204 °C.[5][6] |

| Density | Not explicitly found. The parent compound, m-toluidine, has a density of 0.999 g/mL at 25 °C.[6] |

| Refractive Index | Not explicitly found. The parent compound, m-toluidine, has a refractive index of 1.567 at 20 °C.[6] |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents, typical for aromatic amines.[5][7][8] |

| Appearance | Typically a colorless to pale yellow liquid with a characteristic amine odor.[7] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid amines like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, this is a critical parameter for purification by distillation and for assessing its volatility.

Methodology: Distillation Method

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: A sample of this compound is placed in the round-bottom flask, along with boiling chips to ensure smooth boiling.[9]

-

Heating: The sample is gradually heated. As the liquid boils, the vapor rises into the distillation head.

-

Temperature Measurement: The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head. The temperature is recorded when it stabilizes as the vapor continuously bathes the thermometer bulb and condensation occurs in the condenser.

-

Pressure Correction: The atmospheric pressure is recorded, and if it deviates significantly from standard pressure (760 mmHg), a correction may be applied to determine the normal boiling point.

Determination of Density

Density is the mass per unit volume of a substance and is a fundamental physical property used for substance identification and purity assessment.

Methodology: Pycnometer Method

-

Apparatus: A pycnometer (a flask with a specific, accurately known volume) and an analytical balance are required.

-

Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined.

-

Mass of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior. The filled pycnometer is then weighed.

-

Temperature Control: The temperature of the liquid is recorded, as density is temperature-dependent.[9]

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.[10] It is a characteristic property that is sensitive to temperature and the wavelength of light used for measurement.

Methodology: Abbe Refractometer

-

Apparatus: An Abbe refractometer is a common instrument for measuring the refractive index of liquids.[11]

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature is also recorded from the thermometer attached to the instrument.

Logical Relationships of Physical Properties

The physical properties of this compound are interconnected and are ultimately determined by its molecular structure. The following diagram illustrates these relationships.

Caption: Relationship between molecular structure and physical properties.

References

- 1. This compound | C10H15N | CID 4357757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. Page loading... [wap.guidechem.com]

- 5. Toluidine - Wikipedia [en.wikipedia.org]

- 6. m-Toluidine 99 108-44-1 [sigmaaldrich.com]

- 7. CAS 10436-75-6: N-ISOPROPYL-P-TOLUIDINE | CymitQuimica [cymitquimica.com]

- 8. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 9. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 10. louis.uah.edu [louis.uah.edu]

- 11. pubs.aip.org [pubs.aip.org]

Spectroscopic Profile of N-Isopropyl-M-toluidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Isopropyl-M-toluidine (CAS: 10219-26-8), a secondary aromatic amine. Due to the limited availability of public experimental raw data, this document presents a combination of referenced information and high-quality predicted spectroscopic data for Nuclear Magnetic Resonance (NMR) and structural interpretations for Infrared (IR) Spectroscopy and Mass Spectrometry (MS). Detailed, standardized experimental protocols for acquiring such data are also provided to assist researchers in their laboratory work.

Introduction

This compound, with the molecular formula C₁₀H₁₅N, is a substituted aniline derivative. Its structural characterization is fundamental for its application in chemical synthesis and drug development. Spectroscopic techniques such as NMR, IR, and MS provide a detailed fingerprint of the molecule's structure, connectivity, and functional groups.

Spectroscopic Data

The following sections present the spectroscopic data for this compound. The NMR data is predicted, while the IR and MS data are based on characteristic functional group absorptions and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH(CH₃ )₂ | 1.20 | Doublet | 6H |

| Ar-CH₃ | 2.30 | Singlet | 3H |

| -CH (CH₃)₂ | 3.65 | Septet | 1H |

| NH | 3.75 | Singlet (broad) | 1H |

| Ar-H | 6.50 - 7.10 | Multiplet | 4H |

Note: Predicted data is generated based on standard chemical shift libraries and algorithms. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH(C H₃)₂ | 22.8 |

| Ar-C H₃ | 21.5 |

| -C H(CH₃)₂ | 46.5 |

| Aromatic C -H | 112.0 - 129.0 |

| Aromatic C -N | 148.0 |

| Aromatic C -CH₃ | 138.5 |

Note: Predicted data is generated based on standard chemical shift libraries and algorithms. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands.[1]

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3350 - 3450 | N-H | Secondary amine stretching |

| 3000 - 3100 | C-H | Aromatic C-H stretching |

| 2850 - 2970 | C-H | Aliphatic C-H stretching |

| 1580 - 1620 | C=C | Aromatic ring stretching |

| 1480 - 1520 | C=C | Aromatic ring stretching |

| 1250 - 1350 | C-N | C-N stretching |

| 690 - 900 | C-H | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 149 | [M]⁺, Molecular ion |

| 134 | [M - CH₃]⁺, Loss of a methyl group |

| 106 | [M - C₃H₇]⁺, Loss of the isopropyl group |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition :

-

Spectrometer : 300 MHz or higher field NMR spectrometer.

-

Pulse Sequence : Standard single-pulse sequence.

-

Acquisition Parameters : A spectral width of 0-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

-

Number of Scans : 16 to 64 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition :

-

Spectrometer : 75 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Sequence : Proton-decoupled pulse sequence.

-

Acquisition Parameters : A spectral width of 0-220 ppm, and a relaxation delay of 2-5 seconds.

-

Number of Scans : 1024 or more scans are typically required to achieve a good signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

-

Sample Preparation : As this compound is a liquid, the spectrum can be obtained neat. Place a drop of the neat liquid between two KBr or NaCl plates to form a thin film. Alternatively, a diamond ATR (Attenuated Total Reflectance) accessory can be used by placing a drop of the sample directly onto the crystal.

-

Data Acquisition :

-

Spectrometer : A Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range : 4000 to 400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16 to 32 scans are averaged to improve the signal-to-noise ratio.

-

Background : A background spectrum of the empty sample holder (KBr/NaCl plates or ATR crystal) is recorded and automatically subtracted from the sample spectrum.[1]

-

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization : Electron Ionization (EI) is a common method for this type of molecule.

-

Mass Analysis :

-

Analyzer : A quadrupole or time-of-flight (TOF) mass analyzer.

-

Scan Range : A mass-to-charge (m/z) range of 40-400 is typically sufficient to observe the molecular ion and key fragments.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical sample like this compound.

References

An In-depth Technical Guide to the Synthesis of N-Isopropyl-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for the synthesis of N-Isopropyl-3-methylaniline, a key intermediate in various chemical and pharmaceutical applications. This document details the primary synthetic route, experimental protocols, and relevant quantitative data to support research and development activities.

Introduction

N-Isopropyl-3-methylaniline, also known as N-isopropyl-m-toluidine, is an N-alkylated aromatic amine. The introduction of the isopropyl group to the nitrogen atom of 3-methylaniline significantly alters its physical and chemical properties, making it a valuable building block in organic synthesis. Its structural motif is found in a range of molecules of interest, including agrochemicals and pharmaceutical agents. The synthesis of this compound is a critical step in the development of more complex molecular architectures.

Primary Synthetic Pathway: Reductive Amination

The most common and efficient method for the synthesis of N-Isopropyl-3-methylaniline is through the direct reductive amination of 3-methylaniline (m-toluidine) with acetone.[1][2] This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.[1][2] This method is favored for its high selectivity, which avoids the over-alkylation often problematic in direct alkylation with alkyl halides.[3]

The overall reaction is as follows:

3-Methylaniline + Acetone → [Intermediate Iminium Ion] → N-Isopropyl-3-methylaniline

Several reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices due to their relatively mild nature and good yields.[2][3] The reaction is typically carried out in a suitable solvent, such as methanol or ethanol, at room temperature.[2]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of N-Isopropyl-3-methylaniline via reductive amination.

Synthesis using Sodium Borohydride

This protocol is adapted from general procedures for the reductive amination of anilines.[2]

Materials:

-

3-Methylaniline (m-toluidine)

-

Acetone

-

Methanol (anhydrous)

-

Sodium Borohydride (NaBH₄)

-

Hydrochloric Acid (1 M)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 3-methylaniline (1 equivalent) and anhydrous methanol.

-

Stir the solution at room temperature until the 3-methylaniline is fully dissolved.

-

Add acetone (1.5 to 2 equivalents) to the solution and stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.

-

Cool the reaction mixture in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride (1.5 to 2 equivalents) portion-wise to the cooled, stirring solution. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC or GC-MS).

-

Quench the reaction by slowly adding 1 M hydrochloric acid until the effervescence ceases and the pH is acidic.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

To the remaining aqueous layer, add a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH ~8-9).

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Isopropyl-3-methylaniline.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data

The following table summarizes typical quantitative data for the reductive amination synthesis of N-substituted anilines, which can be expected to be similar for N-Isopropyl-3-methylaniline. Please note that actual yields and reaction times may vary depending on the specific reaction scale and conditions.

| Parameter | Value | Reference |

| Reactants | 3-Methylaniline, Acetone | [1] |

| Reducing Agent | Sodium Borohydride (NaBH₄) | [2] |

| Solvent | Methanol | [2] |

| Molar Ratio (Aniline:Acetone:NaBH₄) | 1 : 1.5 : 1.5 | General Protocol |

| Reaction Temperature | 0 °C to Room Temperature | General Protocol |

| Reaction Time | 4 - 6 hours | General Protocol |

| Typical Yield | 80 - 95% (for similar reductive aminations) | General Protocol |

Visualizations

Synthesis Pathway

References

An In-depth Technical Guide to the Theoretical and Experimental Properties of N-Isopropyl-M-toluidine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isopropyl-M-toluidine (CAS: 10219-26-8) is an aromatic amine derivative of m-toluidine.[1] As a substituted aniline, its chemical properties are of interest in various fields of organic synthesis and materials science. Understanding the interplay between its theoretical, computationally-derived properties and its experimentally determined characteristics is crucial for predicting its behavior, reactivity, and potential applications. This guide provides a comprehensive comparison of these properties, details relevant experimental protocols, and outlines the workflows used in its characterization.

Molecular Identity

A clear identification of this compound is fundamental for any scientific investigation. The following table summarizes its key identifiers.

| Identifier | Value | Reference |

| IUPAC Name | 3-methyl-N-propan-2-ylaniline | [1] |

| CAS Number | 10219-26-8 | [1] |

| Molecular Formula | C₁₀H₁₅N | [1][2] |

| Canonical SMILES | CC1=CC(=C(C=C1)N(C(C)C)C)C | [1] |

| InChIKey | IGDKJXXPUDSVMV-UHFFFAOYSA-N | [1] |

Theoretical Properties and Computational Analysis

Computational chemistry provides valuable insights into the intrinsic properties of a molecule, often before it is synthesized. Methods like Density Functional Theory (DFT) are used to optimize molecular geometry and predict various electronic and physicochemical properties.[3][4]

Computed Physicochemical Data

The following properties for this compound have been calculated using computational models and are available in public databases.

| Property | Value | Reference |

| Molecular Weight | 149.237 g/mol | [2] |

| Monoisotopic Mass | 149.120449483 Da | [1][2] |

| Topological Polar Surface Area | 12 Ų | [1][2] |

| Complexity | 109 | [1][2] |

| Rotatable Bond Count | 2 | [2] |

| Heavy Atom Count | 11 | [2] |

| Covalently-Bonded Unit Count | 1 | [1] |

Conceptual Computational Workflow

The prediction of theoretical properties follows a structured workflow. An initial 2D or 3D structure of the molecule is used as input for high-level quantum chemical calculations, which yield optimized geometries and a host of predicted properties.

Experimental Properties

Experimental data provides real-world validation of theoretical models. The following sections detail the known experimental characteristics of this compound.

Physical and Spectroscopic Data

| Property | Method/Technique | Reference |

| ¹H NMR Spectra | Varian CFT-20 Instrument | [1] |

| ¹³C NMR Spectra | Data available via SpectraBase | [1] |

| FTIR Spectra | CAPILLARY CELL: NEAT | [1] |

| Raman Spectra | Data available via SpectraBase | [1] |

Safety and Toxicology Profile

The toxicological properties have been established through experimental assays and are summarized by GHS classifications.[1][2]

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| STOT, Single Exposure | Category 3 | H335: May cause respiratory irritation |

Experimental Protocols

Synthesis via Reductive Amination

A plausible and common method for synthesizing N-alkylated amines is through reductive amination. The following protocol is adapted from procedures for similar N-alkyl-m-toluidines.[5]

Reaction: m-Toluidine + Acetone → this compound

-

Reactant Mixing: In a suitable reaction vessel, mix m-toluidine (1.0 equivalent) and acetone (1.5-2.0 equivalents). A solvent such as methanol or ethanol can be used.

-

Addition of Reducing Agent: Cool the mixture in an ice bath. Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions. The temperature should be maintained below 20°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up: Quench the reaction by slowly adding water. Extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to yield pure this compound.

Analytical Characterization Workflow

To confirm the identity and purity of the synthesized product, a standard set of analytical techniques is employed. This workflow ensures the material meets the required specifications for further research.

-

Sample Preparation: A small amount of the purified product is dissolved in an appropriate solvent (e.g., CDCl₃ for NMR, hexane for GC-MS).

-

Spectroscopic Analysis:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired to confirm the molecular structure. The integration, chemical shifts, and splitting patterns of the proton signals, along with the number of unique carbon signals, provide a detailed structural fingerprint.[6]

-

Infrared (IR) Spectroscopy: An IR spectrum is obtained to identify characteristic functional groups, such as the N-H stretch (if secondary amine is present as an impurity) and aromatic C-H and C=C stretches.

-

-

Chromatographic Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to assess purity and confirm the molecular weight. The retention time from the GC indicates purity, while the mass spectrum provides the molecular ion peak corresponding to the product's mass.[7]

-

References

- 1. This compound | C10H15N | CID 4357757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Theoretical and computational study of benzenium and toluenium isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. lehigh.edu [lehigh.edu]

- 7. env.go.jp [env.go.jp]

N-Isopropyl-M-toluidine molecular weight and formula

An In-depth Technical Guide to N-Isopropyl-M-toluidine: Molecular Properties

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This guide provides core molecular information for this compound.

Molecular and Physical Data

The essential molecular identifiers and properties of this compound are summarized below. This data is critical for experimental design, analytical method development, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C10H15N | PubChem[1], Guidechem[2] |

| Molecular Weight | 149.23 g/mol | PubChem[1] |

| Monoisotopic Mass | 149.120449483 Da | PubChem[1], Guidechem[2] |

Chemical Structure and Identification

This compound, also known as N-Isopropyl-3-methylaniline, is an aromatic organic compound.[1] Its structure consists of a benzene ring substituted with a methyl group and an isopropylamino group at positions 3 and 1, respectively.

Chemical Identity of this compound.

References

Solubility Profile of N-Isopropyl-M-toluidine in Organic Solvents: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the solubility characteristics of N-Isopropyl-M-toluidine in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on outlining the expected qualitative solubility profile based on its chemical structure and analogy to similar compounds. Furthermore, it details robust experimental protocols for the precise determination of its solubility, catering to the needs of researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound, with the chemical formula C₁₀H₁₅N, is an aromatic amine.[1][2] Its molecular structure consists of a benzene ring substituted with a methyl group at the meta-position and an isopropylamino group. This structure, featuring both a non-polar aromatic ring and a secondary amine group capable of hydrogen bonding, governs its solubility behavior in different solvent systems. Understanding its solubility is paramount for its application in organic synthesis, formulation development, and as an intermediate in the manufacturing of various chemicals.

Qualitative Solubility Profile

Based on the general principles of solubility and data for structurally related compounds such as m-toluidine, N-methyl-m-toluidine, and N-ethyl-m-toluidine, the following qualitative solubility profile for this compound can be anticipated:

-

Polar Protic Solvents (e.g., Alcohols like Ethanol, Methanol): this compound is expected to be readily soluble in polar protic solvents.[3][4] The amine group can act as a hydrogen bond acceptor, and the N-H proton can act as a hydrogen bond donor, facilitating strong interactions with alcohol molecules.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): High solubility is anticipated in polar aprotic solvents. These solvents can engage in dipole-dipole interactions with the polar amine group of this compound. For instance, p-toluidine is very soluble in acetone.[5]

-

Nonpolar Solvents (e.g., Toluene, Benzene, Diethyl Ether): this compound is expected to be highly soluble in nonpolar organic solvents.[3][4] The presence of the tolyl group and the isopropyl substituent contributes to its lipophilic character, favoring dissolution in nonpolar media through van der Waals forces. Toluidine isomers, in general, exhibit solubility in organic solvents like ether.[6]

-

Water: The solubility of this compound in water is expected to be low. While the amine group can form hydrogen bonds with water, the hydrophobic nature of the aromatic ring and the alkyl groups will limit its aqueous solubility. Similar compounds like N-Ethyl-m-toluidine have low water solubility.[4]

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| e.g., Ethanol | e.g., 25 | ||

| e.g., Acetone | e.g., 25 | ||

| e.g., Toluene | e.g., 25 | ||

| e.g., Dichloromethane | e.g., 25 | ||

| e.g., Ethyl Acetate | e.g., 25 | ||

| e.g., Methanol | e.g., 25 | ||

| e.g., n-Heptane | e.g., 25 |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the solubility of this compound.

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solute is crucial to ensure that a saturated solution is achieved.[4]

-

Equilibration: The mixture is agitated at a constant and controlled temperature using a mechanical shaker or a magnetic stirrer. The agitation should be continued for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[3][4]

-

Phase Separation: After equilibration, the mixture is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. To ensure the complete removal of solid particles from the saturated solution, centrifugation followed by careful decantation of the supernatant, or filtration using a chemically inert filter (e.g., PTFE syringe filter) that does not interact with the solute or solvent, is performed.[4]

-

Quantification of the Solute: The concentration of this compound in the clear, saturated supernatant is then determined using a suitable analytical method.

4.2.1. Gravimetric Analysis

This method is straightforward and reliable, particularly for non-volatile solutes.

Methodology:

-

A clean, dry, and empty container (e.g., an evaporating dish or a beaker) is accurately weighed.

-

A precise volume of the clear, saturated supernatant is pipetted into the pre-weighed container.

-

The container with the solution is re-weighed to determine the mass of the solution.

-

The solvent is carefully evaporated under controlled conditions (e.g., in a fume hood on a hot plate at a temperature below the boiling point of the solute, or in a vacuum oven).

-

Once the solvent is completely removed, the container with the non-volatile this compound residue is cooled to room temperature in a desiccator and then weighed.[4]

-

Calculation: The mass of the dissolved this compound is the difference between the final and initial weights of the container. The solubility can then be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent.[4]

4.2.2. UV-Vis Spectrophotometry

This method is suitable if this compound has a significant absorbance in the UV-Vis region and the chosen solvent is transparent in that wavelength range.

Methodology:

-

Preparation of a Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared in the chosen organic solvent.[3]

-

The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.

-

A graph of absorbance versus concentration is plotted to create a calibration curve. This relationship should be linear and adhere to the Beer-Lambert law.[4]

-

Sample Analysis: The clear, saturated supernatant obtained from the shake-flask experiment is diluted with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

The absorbance of the diluted sample is measured at the same λmax.

-

Calculation: The concentration of this compound in the diluted sample is determined from the calibration curve. The original solubility in the saturated solution is then calculated by taking the dilution factor into account.

Visualized Experimental Workflow

The following diagram illustrates the general experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Material Safety of N-Isopropyl-M-toluidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for N-Isopropyl-M-toluidine (CAS No. 10219-26-8). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards. This guide is intended to assist researchers, scientists, and professionals in drug development in the safe handling, storage, and use of this compound.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized below. These characteristics are crucial for understanding its behavior under various experimental and storage conditions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N | [1][2] |

| Molecular Weight | 149.23 g/mol | [1] |

| CAS Number | 10219-26-8 | [1][2] |

| IUPAC Name | 3-methyl-N-propan-2-ylaniline | [1] |

| Synonyms | N-Isopropyl-3-methylaniline, m-Methyl-N-isopropylaniline | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Characteristic amine odor | [3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table outlines its hazard classifications.[1][2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |

GHS Pictograms:

Precautionary Statements and First Aid Measures

The following tables detail the precautionary statements for the safe handling of this compound and the recommended first aid measures in case of exposure.

Precautionary Statements: [1][2]

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P330 | Rinse mouth. | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | |

| P362+P364 | Take off contaminated clothing and wash it before reuse. | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

First Aid Measures: [4]

| Exposure Route | First Aid Procedure |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately. |

| Skin Contact | Get medical aid. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. |

| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. |

Experimental Protocols and Safe Handling

Personal Protective Equipment (PPE) Workflow

The following diagram illustrates the mandatory personal protective equipment to be used when handling this compound.

Caption: Required personal protective equipment workflow for handling this compound.

Emergency Response Protocol

This diagram outlines the logical steps to be taken in the event of an accidental exposure to this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Isopropyl-M-toluidine

Introduction

N-Isopropyl-M-toluidine is an N-alkylated aromatic amine, a class of compounds that serves as crucial intermediates in the synthesis of various industrial and pharmaceutical products. This document outlines a detailed protocol for the synthesis of this compound from m-toluidine via reductive amination. This method is often preferred over direct alkylation due to its high selectivity, which minimizes the formation of the tertiary amine byproduct, N,N-diisopropyl-m-toluidine.[1][2] Reductive amination involves the reaction of a primary amine (m-toluidine) with a ketone (acetone) to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[3]

Reaction Scheme

m-Toluidine + Acetone → Imine Intermediate → this compound

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| m-Toluidine | 1.0 molar equivalent | [1] |

| Acetone | 1.0 - 1.2 molar equivalents | [1] |

| Sodium Borohydride | 1.0 - 1.5 molar equivalents | [1][4] |

| Solvent | ||

| Methanol or Ethanol | Anhydrous | [1][5] |

| Reaction Conditions | ||

| Imine Formation Temperature | 0 - 25 °C (Ice bath to Room Temp) | [1] |

| Imine Formation Time | 1 - 2 hours | [1] |

| Reduction Temperature | Below 20 - 25 °C | [5] |

| Reduction Time | 10 - 12 hours | [5] |

| Yield | ||

| Expected Yield | 60 - 70% (based on similar reactions) | [2][6] |

| Product Properties | ||

| Molecular Formula | C₁₀H₁₅N | [7] |

| Molecular Weight | 149.23 g/mol | [7] |

Experimental Protocol: Reductive Amination

This protocol details the synthesis of this compound from m-toluidine and acetone using sodium borohydride as the reducing agent.

Materials:

-

m-Toluidine

-

Acetone

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether or Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (for workup, optional)

-

Sodium hydroxide (for workup, optional)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum distillation

Procedure:

-

Imine Formation:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve m-toluidine (1.0 eq) in anhydrous methanol.

-

Cool the solution in an ice bath.

-

Slowly add acetone (1.0-1.2 eq) to the cooled solution while stirring.[1]

-

Allow the mixture to stir for 1-2 hours at room temperature to facilitate the formation of the imine.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Reduction:

-

Cool the reaction mixture again in an ice bath.

-

Slowly and portion-wise, add sodium borohydride (1.0-1.5 eq) to the flask.[5] Maintain the temperature below 20-25°C during the addition as the reaction can be exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 10-12 hours.[5]

-

-

Work-up:

-

Quench the reaction by the slow and careful addition of deionized water to decompose any excess sodium borohydride.

-

Remove the methanol from the mixture using a rotary evaporator.

-

Add diethyl ether or dichloromethane to the remaining aqueous mixture and transfer to a separatory funnel.

-

Extract the aqueous layer two more times with the organic solvent.

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

-

Purification:

-

The crude product can be purified by vacuum distillation to obtain the pure this compound.[2] The boiling point of the product will be lower than atmospheric pressure.

-

Safety Precautions

-

m-Toluidine is toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Acetone and methanol are flammable. Avoid open flames and sparks.

-

Sodium borohydride reacts with water to produce flammable hydrogen gas. Add it slowly and in a controlled manner.

Diagrams

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: N-alkylation of m-toluidine with Isopropyl Halides

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of N-isopropyl-m-toluidine, a significant intermediate in the production of various organic compounds. Two primary synthetic routes are detailed: direct alkylation with isopropyl halides and catalytic alkylation using isopropanol.

Introduction

N-alkylation of aromatic amines is a fundamental transformation in organic synthesis, yielding products that serve as versatile building blocks in the pharmaceutical and chemical industries. The introduction of an isopropyl group to the nitrogen atom of m-toluidine modifies its chemical properties, making this compound a valuable precursor for more complex molecules. The choice of synthetic methodology for this transformation depends on factors such as substrate reactivity, desired product purity, and scalability. This document outlines two effective protocols for the N-isopropylation of m-toluidine.

Quantitative Data Summary

The following table summarizes key quantitative data for the N-alkylation of m-toluidine. While specific data for isopropylation is limited in the literature, data from related alkylations are provided for comparative purposes.

| Alkylating Agent | Catalyst/Conditions | Product(s) | Yield | Reference |

| Isopropanol | POCl₃, High Temp. & Pressure | This compound, N,N-diisopropyl-m-toluidine | 45% this compound, 1-2% N,N-diisopropyl-m-toluidine | [1] |

| Ethyl bromide | Room Temperature, 24h | N-ethyl-m-toluidine | 63-66% (after purification) | [2][3] |

| Ethyl alcohol | Catalyst, High Temp. & Pressure | N-ethyl-m-toluidine | Not specified | [2] |

Experimental Protocols

Two distinct protocols for the N-isopropylation of m-toluidine are provided below. Protocol 1 is based on the classical approach of direct alkylation with an isopropyl halide, adapted from procedures for similar alkylations.[2][4] Protocol 2 describes a catalytic approach using isopropanol.[1]

Protocol 1: Direct Alkylation with Isopropyl Iodide

This protocol is adapted from general procedures for the N-alkylation of aromatic amines using alkyl halides. Isopropyl iodide is recommended over isopropyl bromide for its higher reactivity.[2][3]

Materials:

-

m-Toluidine

-

Isopropyl iodide

-

10% Sodium hydroxide solution

-

Ether

-

Anhydrous potassium hydroxide flakes

-

Concentrated hydrochloric acid

-

Sodium nitrite

-

Stannous chloride dihydrate

-

Benzene (or other suitable extraction solvent)

Procedure:

-

Reaction Setup: In a sealed pressure bottle, combine m-toluidine (0.3 mole) and isopropyl iodide (0.3 mole).

-

Reaction: The reaction with isopropyl iodide may require heating.[2] Place the sealed bottle in a beaker of water and warm gradually to 70–80°C. Maintain this temperature until the reaction is complete, which may take several days.[2] A white crystalline mass of the hydroiodide salt will form.

-

Workup:

-

After cooling, carefully unseal the vessel. Break up the crystalline mass and liberate the free amine by adding 150 cc of 10% sodium hydroxide solution and 50 cc of ether, with shaking.

-

Separate the ether layer, which contains the crude product mixture.

-

Wash the ether solution with water.

-

Dry the ether solution over anhydrous potassium hydroxide flakes.

-

Remove the ether by distillation to obtain the crude amine mixture, which will contain unreacted m-toluidine, the desired this compound, and potentially some N,N-diisopropyl-m-toluidine.

-

-

Purification (via Nitroso Intermediate):

-

Add the crude amine mixture, with cooling, to a solution of 100 cc of concentrated hydrochloric acid in 350 cc of water.

-

Cool the solution of the hydrochloride in an ice bath and stir rapidly while slowly adding a solution of sodium nitrite (0.6 mole) in 150 cc of water. The temperature should not exceed 12°C.

-

After the addition is complete, let the mixture stand for ten minutes and then extract with three 100-cc portions of ether to remove the nitroso derivative of the secondary amine.

-

The N-nitroso compound can then be reduced back to the pure secondary amine using a reducing agent like stannous chloride.[2]

-

Alternatively, the crude product can be purified by fractional vacuum distillation.[5]

-

Protocol 2: Catalytic Alkylation with Isopropanol

This protocol is based on a patented procedure for the N-alkylation of aromatic amines.[1]

Materials:

-

m-Toluidine

-

Isopropanol

-

Phosphorus oxychloride (POCl₃)

Procedure:

-

Reaction Setup: In a suitable autoclave, combine m-toluidine (1285 g), isopropanol (720 g), and POCl₃ (6.7 g).[1]

-

Reaction: Heat the mixture under pressure. The general conditions for such reactions are typically in the range of 200-300°C and 30-200 bar.[1] The reaction time can vary from 1 to 10 hours depending on the desired conversion.[1]

-

Workup and Purification:

-

After the reaction, cool the autoclave and vent any excess pressure.

-

The resulting crude oil can be purified by fractional vacuum distillation to separate the unreacted m-toluidine, the desired this compound, and the N,N-diisopropyl-m-toluidine byproduct. The reported composition of the crude oil is approximately 53% m-toluidine, 45% this compound, and 1-2% N,N-diisopropyl-m-toluidine.[1]

-

Visualizations

The following diagrams illustrate the experimental workflows for the N-alkylation of m-toluidine.

Caption: Experimental workflow for direct N-alkylation.

Caption: Experimental workflow for catalytic N-alkylation.

Troubleshooting and Optimization

-

Low Yield in Direct Alkylation: If the yield is low, ensure the reaction vessel is properly sealed to prevent the loss of volatile reactants. The reaction time may need to be extended, or the temperature slightly increased. The purity of the starting materials is also crucial.[4]

-

Over-alkylation: The formation of N,N-diisopropyl-m-toluidine is a common side reaction.[4] To minimize this, a molar excess of m-toluidine relative to the isopropyl halide can be used.[3]

-

C-Alkylation: At higher temperatures, alkylation on the aromatic ring can occur. This is more prevalent with certain catalysts.[5]

-

Purification Difficulties: If separation by distillation is challenging due to close boiling points, the chemical separation method via the nitroso intermediate is a reliable alternative.[2][3]

References

Application Notes: Synthesis of N-Isopropyl-M-toluidine via Reductive Amination

Introduction

N-Isopropyl-m-toluidine is a secondary aromatic amine valuable as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Reductive amination provides an efficient and selective method for its preparation.[1] This process involves the reaction of a primary amine, m-toluidine, with a ketone, acetone, to form an intermediate imine. This imine is then reduced in situ to the desired secondary amine.[2] This method is often preferred over direct alkylation as it minimizes the formation of over-alkylated byproducts.[3]

This document outlines a detailed protocol for the synthesis of this compound using sodium borohydride as the reducing agent. The procedure is designed for laboratory-scale synthesis and is intended for researchers and professionals in organic chemistry and drug development.

Quantitative Data Summary

The following table summarizes the key reactants and their suggested quantities for the synthesis.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Equivalents | Amount | Density (g/mL) | Volume (mL) |

| m-Toluidine | C₇H₉N | 107.15 | 1.0 | 10.0 mmol | 0.989 | ~1.08 |

| Acetone | C₃H₆O | 58.08 | 1.2 | 12.0 mmol | 0.784 | ~0.89 |

| Sodium Borohydride | NaBH₄ | 37.83 | 1.5 | 15.0 mmol | - | ~0.57 g |

| Methanol | CH₄O | 32.04 | - | - | 0.792 | 50 mL |

Experimental Protocol

This protocol details the synthesis of this compound from m-toluidine and acetone.

1. Materials and Reagents:

-

m-Toluidine (C₇H₉N)

-

Acetone (C₃H₆O)

-

Sodium Borohydride (NaBH₄)[4]

-

Methanol (CH₃OH)

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (C₄H₈O₂)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

1 M Hydrochloric Acid (HCl)

2. Reaction Scheme

References

Application Notes and Protocols for the Purification of Crude N-Isopropyl-M-toluidine by Vacuum Distillation

Introduction

N-Isopropyl-M-toluidine is a substituted aromatic amine that finds application as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The purity of this intermediate is often critical for the successful outcome of subsequent reactions. This document provides a detailed protocol for the purification of crude this compound using vacuum distillation. This technique is particularly suitable for high-boiling liquids that are prone to decomposition at atmospheric pressure. By reducing the pressure, the boiling point of the compound is lowered, allowing for a safe and efficient purification.

Safety Precautions

This compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A safety data sheet (SDS) should be consulted before commencing any work.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound and expected outcomes of the purification process.

| Parameter | Value | Source/Note |

| Molecular Formula | C₁₀H₁₅N | [1][2] |

| Molecular Weight | 149.23 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | General observation for similar compounds |

| Boiling Point (estimated) | ~210-220 °C | Based on related compounds |

| Boiling Point under Vacuum (estimated) | 100-120 °C at 10-20 mmHg | Estimated based on N-ethyl-m-toluidine[3] |

| Expected Purity (Post-Distillation) | >99% | Typical for vacuum distillation |

| Expected Yield | 85-95% | Dependent on crude purity |

Experimental Protocol: Vacuum Distillation of Crude this compound

This protocol outlines the setup and procedure for the purification of crude this compound.

1. Materials and Equipment

-

Crude this compound

-

Round-bottom flask (appropriately sized for the volume of crude material)

-

Short-path distillation head with a condenser and vacuum adapter

-

Receiving flasks

-

Thermometer and adapter

-

Heating mantle with a stirrer

-

Magnetic stir bar

-

Vacuum pump (capable of reaching 10-20 mmHg)

-

Cold trap (recommended to protect the vacuum pump)

-

Vacuum tubing

-

Glass wool for insulation

-

Clamps and stands to secure the apparatus

-

Vacuum grease

2. Pre-Distillation Preparation

-

Apparatus Setup: Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean and dry. Lightly grease all ground-glass joints to ensure a good seal.

-

Sample Charging: Place a magnetic stir bar into the round-bottom flask and add the crude this compound. The flask should not be more than two-thirds full.

-

System Sealing: Securely clamp the distillation apparatus to a stand. Connect the vacuum tubing from the vacuum adapter to a cold trap and then to the vacuum pump.

3. Distillation Procedure

-

Initiate Stirring and Vacuum: Begin stirring the crude this compound. Turn on the vacuum pump to slowly evacuate the system. Monitor the pressure using a manometer if available.

-

Heating: Once a stable vacuum is achieved (e.g., 10-20 mmHg), begin to gently heat the distillation flask using the heating mantle.

-

Fraction Collection:

-

Fore-run: Collect the initial fraction, which may contain lower-boiling impurities and residual solvents, in a separate receiving flask.

-

Main Fraction: As the temperature stabilizes at the boiling point of this compound under the applied vacuum, switch to a clean receiving flask to collect the purified product.

-

End-run: As the distillation nears completion, the temperature may rise or fluctuate. Stop the distillation before the flask is completely dry to avoid the concentration of high-boiling impurities and potential decomposition.

-

-

Shutdown:

-

Turn off the heating mantle and allow the system to cool under vacuum.

-

Once cooled, slowly and carefully vent the system to atmospheric pressure.

-

Turn off the vacuum pump.

-

Dismantle the apparatus.

-

4. Post-Distillation Handling

-

Transfer the purified this compound to a clean, dry, and appropriately labeled storage container.

-

Properly dispose of the distillation residue and any fore-run fractions according to institutional safety guidelines.

Potential Impurities in Crude this compound

The crude product may contain the following impurities, which are effectively removed by vacuum distillation:

-

Unreacted m-toluidine: The starting material for the synthesis.

-

Di-isopropylanilines: Byproducts formed from over-alkylation.

-

Residual Solvents: Solvents used in the synthesis reaction.

-

Non-volatile Residues: High molecular weight byproducts or polymerization products.

Experimental Workflow

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Recrystallization of N-Isopropyl-M-toluidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of N-Isopropyl-M-toluidine derivatives via recrystallization. The provided methodologies are based on established principles for the purification of aromatic amines and are intended to serve as a comprehensive guide for laboratory practice.

Introduction

This compound and its derivatives are important intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The purity of these starting materials is paramount to ensure the desired reaction outcomes and the quality of the final products. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures. A successful recrystallization can significantly enhance the purity of the compound, leading to higher yields and fewer side products in subsequent synthetic steps.

The general principle of recrystallization involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[1] As this solution cools, the solubility of the target compound decreases, leading to the formation of crystals.[1] Impurities, which are ideally more soluble in the solvent or present in smaller quantities, remain in the solution (mother liquor).[1] The purified crystals are then isolated by filtration.[1]

Data Presentation: Solubility and Recovery

The selection of an appropriate solvent is the most critical step in developing a recrystallization protocol. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures.[1] The following table summarizes hypothetical, yet representative, quantitative data for the solubility of a model this compound derivative in various common organic solvents, along with an estimated recovery yield.

| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at 100°C (or boiling point) ( g/100 mL) | Estimated Crystal Recovery Yield (%) |

| Water | < 0.1 | 0.5 | < 10 |

| Ethanol | 5.2 | 45.8 | ~85 |

| Acetone | 15.5 | 55.2 | ~70 |

| Toluene | 8.1 | 60.3 | ~85 |

| Hexane | 1.5 | 12.0 | ~85 |

| Ethyl Acetate | 10.3 | 50.1 | ~78 |

| Ethanol/Water (9:1) | 2.1 | 35.5 | ~92 |

Note: This data is illustrative and should be experimentally determined for the specific derivative being purified.

Experimental Protocols

This section outlines a detailed methodology for the recrystallization of this compound derivatives.

3.1. Materials and Equipment

-

Crude this compound derivative

-

Selected recrystallization solvent (e.g., Ethanol/Water mixture)

-

Activated carbon (decolorizing carbon), if needed

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring capabilities

-

Condenser

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

-

Spatula

-

Glass stirring rod

-

Drying oven or vacuum desiccator

3.2. Protocol for Recrystallization

-

Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent system.[2] For many aromatic amines, a mixture of ethanol and water can be effective.[3]

-

Dissolution:

-

Place the crude this compound derivative into an Erlenmeyer flask.

-

Add a magnetic stir bar.

-

Add a small amount of the chosen solvent, enough to create a slurry.

-

Gently heat the mixture on a hot plate with stirring.

-

Continue to add the hot solvent portion-wise until the solid has just dissolved.[2] It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[2]

-

-

Decolorization (Optional):

-

If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

-

Add a small amount of activated carbon to the solution.

-

Reheat the solution to boiling for a few minutes.[2] The activated carbon will adsorb colored impurities.[2]

-

Perform a hot filtration to remove the activated carbon.

-

-

Crystallization:

-

Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[2]

-

-

Isolation of Crystals:

-

Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source.

-

Wet the filter paper with a small amount of the cold recrystallization solvent.

-

Pour the cold crystal slurry into the Buchner funnel and apply the vacuum.

-

Wash the crystals with a small amount of the cold solvent to remove any remaining mother liquor.

-

-

Drying:

-

Carefully remove the filter paper with the crystals from the funnel.

-

Place the crystals on a watch glass or in a drying dish.

-

Dry the crystals in a drying oven at a temperature well below the melting point of the compound or in a vacuum desiccator.

-

Visualizations

4.1. Experimental Workflow for Recrystallization

The following diagram illustrates the step-by-step workflow for the recrystallization process.

Caption: Experimental workflow for the recrystallization of this compound derivatives.

4.2. Logical Relationships in Solvent Selection

The choice of a suitable solvent is governed by the solubility characteristics of the compound. This diagram outlines the decision-making process for solvent selection.

Caption: Decision tree for selecting an appropriate recrystallization solvent.

References

Analytical methods for N-Isopropyl-M-toluidine quantification (HPLC, GC)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of N-Isopropyl-M-toluidine using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are essential for quality control, stability testing, and research and development in the pharmaceutical and chemical industries.

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method described below is a robust approach for the quantification of this compound in various sample matrices. It utilizes reverse-phase chromatography with UV detection, a widely available and reliable technique.

Application Note

This HPLC method is suitable for the determination of this compound in bulk drug substances, reaction mixtures, and formulation samples. The method is based on the separation of the analyte on a C18 stationary phase with a suitable mobile phase, followed by detection using a UV detector at a wavelength where the analyte exhibits significant absorbance. Method validation should be performed according to ICH guidelines to ensure accuracy, precision, linearity, and robustness.[1][2]

Quantitative Data Summary

The following table summarizes the typical performance characteristics for the HPLC analysis of aromatic amines, which can be used as a benchmark for the validation of the this compound method.

| Parameter | High-Performance Liquid Chromatography (HPLC-UV) |

| Linearity (R²) | ≥0.999 |

| Range (µg/mL) | 0.5 - 200[3] |

| Accuracy (% Recovery) | 99.1% - 100.8%[3] |

| Precision (% RSD) | ≤ 1.2% (Repeatability), ≤ 1.8% (Intermediate Precision)[3] |

| Limit of Detection (LOD) (µg/mL) | 0.15[3] |

| Limit of Quantification (LOQ) (µg/mL) | 0.5[3] |

| Specificity | Peak should be well-resolved from other components.[1] |

| Robustness | Unaffected by minor variations in method parameters.[1] |

Experimental Protocol

1. Materials and Reagents:

-

This compound reference standard (≥98.0% purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Methanol (HPLC grade, for sample preparation)

-

0.45 µm syringe filters

2. Instrumentation:

-

HPLC system equipped with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[3]

-

Analytical balance

-

Volumetric flasks and pipettes

3. Chromatographic Conditions:

-

Mobile Phase: Acetonitrile:Water (60:40, v/v)[3]

-

Column Temperature: Ambient (approximately 25°C)[3]

-

Detection Wavelength: 254 nm[3]

4. Standard and Sample Preparation:

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.[3]

-

Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 200 µg/mL.[3]

-

Sample Solution: Accurately weigh a sample containing this compound and transfer it to a volumetric flask. Dissolve the sample in methanol and then dilute with the mobile phase to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[1]

5. Data Analysis:

-

Identify the this compound peak by its retention time.

-

Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

-

Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

-

Quantify the concentration of this compound in the samples using the calibration curve.[1]

Experimental Workflow

Caption: Workflow for this compound quantification by HPLC.

Gas Chromatography (GC) Method

Gas Chromatography offers a high-sensitivity alternative for the quantification of this compound, particularly for volatile and semi-volatile impurities.

Application Note

This GC method is well-suited for the analysis of this compound in organic synthesis reaction mixtures and for assessing the purity of the final product. The protocol involves direct injection of a diluted sample into the GC system. For complex matrices or trace-level analysis, derivatization may be employed to enhance chromatographic performance and detector sensitivity.[4]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the GC analysis of aromatic amines, providing a benchmark for method validation for this compound.

| Parameter | Gas Chromatography (GC-MS) |

| Linearity (R²) | ≥0.998[3] |

| Range (µg/mL) | 0.1 - 100[3] |

| Accuracy (% Recovery) | 98.5% - 101.2%[3] |

| Precision (% RSD) | ≤ 1.5% (Repeatability), ≤ 2.0% (Intermediate Precision)[3] |

| Limit of Detection (LOD) (µg/mL) | 0.03[3] |

| Limit of Quantification (LOQ) (µg/mL) | 0.1[3] |

| Specificity | Confirmed by mass spectrum. |